2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid
CAS No.:
Cat. No.: VC20404393
Molecular Formula: C6H2F5NO2S
Molecular Weight: 247.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2F5NO2S |
|---|---|
| Molecular Weight | 247.14 g/mol |
| IUPAC Name | 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C6H2F5NO2S/c7-5(8,4(13)14)2-1-12-3(15-2)6(9,10)11/h1H,(H,13,14) |
| Standard InChI Key | LEBSBWYGHZTJLH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=N1)C(F)(F)F)C(C(=O)O)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid, systematically describes its structure:
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A 1,3-thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) forms the core.
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At position 2 of the thiazole, a trifluoromethyl (-CF₃) group is attached, contributing electron-withdrawing effects and steric bulk.
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Position 5 of the thiazole connects to a difluoroacetic acid moiety, where two fluorine atoms are bonded to the central carbon adjacent to the carboxylic acid group.
The molecular formula, C₆H₂F₅NO₂S, and weight of 247.14 g/mol reflect its high fluorine content (38.5% by mass), a hallmark of organofluorine compounds .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₂F₅NO₂S | |
| Molecular Weight | 247.14 g/mol | |
| SMILES | C1=C(SC(=N1)C(F)(F)F)C(C(=O)O)(F)F | |
| InChIKey | LEBSBWYGHZTJLH-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Reactivity and Functionalization
The compound’s reactivity is influenced by:
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Electrophilic Sites: The thiazole’s nitrogen and sulfur atoms participate in coordination chemistry.
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Nucleophilic Substitution: Fluorine atoms on CF₂ may undergo displacement under harsh conditions.
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Carboxylic Acid Derivatives: Conversion to acyl chlorides, amides, or esters for further coupling reactions .
Applications in Medicinal and Agrochemical Chemistry
Agrochemical Uses
Fluorinated thiazoles are explored as:
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Herbicides: Inhibition of acetolactate synthase (ALS) in weeds.
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Insecticides: Interaction with nicotinic acetylcholine receptors .
Comparative Analysis with Analogous Compounds
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